molecular formula C20H20ClN3O3 B2563866 N-[(2-chlorophenyl)methyl]-5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide CAS No. 896354-62-4

N-[(2-chlorophenyl)methyl]-5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide

Cat. No.: B2563866
CAS No.: 896354-62-4
M. Wt: 385.85
InChI Key: JCXKKJGDXUSRCI-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide is a complex organic compound that features a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide typically involves multi-step organic reactions. The starting materials often include 2-chlorobenzylamine and 2,4-dioxo-1,2,3,4-tetrahydroquinazoline. The reaction conditions may involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-[(2-chlorophenyl)methyl]-5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-chlorophenyl)methyl]-5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide
  • N-[(2-chlorophenyl)methyl]-5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide

Uniqueness

N-[(2-chlorophenyl)methyl]-5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide is unique due to its specific quinazolinone core structure and the presence of the chlorophenyl moiety. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3/c21-16-9-3-1-7-14(16)13-22-18(25)11-5-6-12-24-19(26)15-8-2-4-10-17(15)23-20(24)27/h1-4,7-10H,5-6,11-13H2,(H,22,25)(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCXKKJGDXUSRCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CCCCN2C(=O)C3=CC=CC=C3NC2=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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